molecular formula C13H14N2OS B506239 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one CAS No. 428858-85-9

6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B506239
CAS No.: 428858-85-9
M. Wt: 246.33g/mol
InChI Key: BWCDXFKHHAJBLH-UHFFFAOYSA-N
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Description

6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one is a chemical compound based on the pyrimidinone scaffold, a structure of high significance in medicinal chemistry and drug discovery. Pyrimidine and dihydropyrimidine cores are recognized as privileged structures in the development of bioactive molecules . While the specific properties of this compound require experimental validation, related pyrimidine derivatives have demonstrated a wide spectrum of valuable research applications. These analogs are frequently investigated for their antimicrobial potential, showing activity against various bacterial and fungal strains . Furthermore, the pyrimidinone scaffold is a key intermediate in multi-component reactions, such as the Biginelli reaction, for constructing complex, highly nitrogenous heterocycles that can serve as RNA-binding ligands or other biologically active agents . The structure-activity relationships (SAR) of such compounds can be extensively studied using a combination of spectroscopic methods (FT-IR, FT-Raman, NMR) and quantum chemical computations (DFT) to understand their molecular geometry, electronic properties, and reactive sites . The propan-2-ylsulfanyl (isopropylthio) moiety at the 2-position may influence the compound's lipophilicity and its ability to interact with biological targets, making it a point of interest for further chemical exploration and derivatization. This product is intended for research purposes as a building block or reference standard in these and other investigative contexts. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

4-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9(2)17-13-14-11(8-12(16)15-13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCDXFKHHAJBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Phenyl-2-Hydroxy-Pyrimidin-4-One

Benzoylacetamide, prepared from benzoyl chloride and acetamide, undergoes cyclization with urea in hydrochloric acid and ethanol under reflux. This reaction forms the pyrimidinone core with a hydroxyl group at position 2.

Table 1: Cyclocondensation of Benzoylacetamide and Urea

Starting MaterialReagents/ConditionsYieldCharacterization Data
Benzoylacetamide, UreaHCl/EtOH, reflux, 12 h65%1H NMR (DMSO-d6): δ 7.45–7.60 (m, 5H, Ph), 6.25 (s, 1H, H-5), 12.1 (s, 1H, OH); MS: m/z 221 [M+H]+

The hydroxyl group at position 2 serves as a precursor for subsequent functionalization.

Chlorination at Position 2

To introduce the propan-2-ylsulfanyl group, the hydroxyl group at position 2 is replaced with a chloride via treatment with phosphorus oxychloride (POCl3). This step is critical for enabling nucleophilic substitution.

Synthesis of 2-Chloro-6-Phenylpyrimidin-4-One

Heating 6-phenyl-2-hydroxy-pyrimidin-4-one with POCl3 and a catalytic amount of dimethylformamide (DMF) under reflux yields the chlorinated intermediate.

Table 2: Chlorination of 6-Phenyl-2-Hydroxy-Pyrimidin-4-One

Starting MaterialReagents/ConditionsYieldCharacterization Data
6-Phenyl-2-hydroxy-pyrimidin-4-onePOCl3, DMF, reflux, 6 h80%1H NMR (CDCl3): δ 7.50–7.65 (m, 5H, Ph), 6.40 (s, 1H, H-5); MS: m/z 235 [M+H]+

This intermediate exhibits enhanced reactivity at position 2, facilitating subsequent substitution reactions.

Nucleophilic Substitution with Propan-2-Ylthiol

The final step involves replacing the chloride at position 2 with a propan-2-ylsulfanyl group via nucleophilic aromatic substitution. Isopropylthiol reacts with the chlorinated intermediate in the presence of a base.

Synthesis of this compound

Heating 2-chloro-6-phenylpyrimidin-4-one with isopropylthiol and potassium carbonate in dimethylformamide (DMF) at 80°C for 4 hours yields the target compound.

Table 3: Substitution with Isopropylthiol

Starting MaterialReagents/ConditionsYieldCharacterization Data
2-Chloro-6-phenylpyrimidin-4-oneiPrSH, K2CO3, DMF, 80°C, 4 h75%1H NMR (CDCl3): δ 7.45–7.60 (m, 5H, Ph), 6.35 (s, 1H, H-5), 3.20 (septet, 1H, SCH(CH3)2), 1.40 (d, 6H, CH3); MS: m/z 289 [M+H]+

Alternative Route: Thione Alkylation

An alternative pathway involves alkylating a 2-thioxo intermediate. Cyclocondensation of benzoylacetamide with thiourea forms 6-phenyl-2-thioxo-pyrimidin-4-one, which is then alkylated with isopropyl bromide.

Table 4: Alkylation of 6-Phenyl-2-Thioxo-Pyrimidin-4-One

Starting MaterialReagents/ConditionsYieldCharacterization Data
6-Phenyl-2-thioxo-pyrimidin-4-oneiPrBr, K2CO3, DMF, 60°C, 6 h70%1H NMR (CDCl3): δ 7.50–7.65 (m, 5H, Ph), 6.38 (s, 1H, H-5), 3.25 (septet, 1H, SCH(CH3)2), 1.42 (d, 6H, CH3)

Mechanistic Insights and Optimization

The chlorination-substitution route generally offers higher yields (75–80%) compared to thione alkylation (70%), attributed to the superior leaving-group ability of chloride. Microwave-assisted synthesis, as demonstrated in analogous pyrimidine derivatives , could further enhance reaction efficiency.

Chemical Reactions Analysis

6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

Chemistry

6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel derivatives with enhanced properties.

Biology

In biological studies, this compound is investigated for its enzyme inhibition capabilities and protein-ligand interactions. It has shown potential in inhibiting key enzymes involved in metabolic pathways, which may be crucial for therapeutic interventions.

Medicine

This compound is being explored for its potential as:

  • Antiviral Agents : Studies indicate its efficacy against certain viral infections by inhibiting viral replication mechanisms.
  • Anticancer Agents : It has demonstrated activity in inhibiting tumor growth through mechanisms such as interference with DNA synthesis and disruption of cellular signaling pathways.
  • Antimicrobial Agents : Preliminary studies suggest effectiveness against various bacterial strains.

Industry

In industrial applications, this compound is utilized in developing materials with specific electronic and optical properties. Its versatility makes it suitable for applications in pharmaceuticals and materials science.

Case Study on Anticancer Activity

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls. The compound's ability to inhibit angiogenesis was also noted.

Safety and Toxicity Assessment

Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its consideration as a viable therapeutic agent.

Mechanism of Action

The mechanism of action of 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrimidinone derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and pharmacological properties:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
6-Phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one Phenyl (6), propan-2-ylsulfanyl (2) C13H14N2OS 246.33 High lipophilicity, Suzuki coupling synthesis
6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one Methyl (6), methylsulfanyl (2) C6H8N2OS 156.21 Lower steric bulk, higher solubility
6-Amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one Amino (6), nitro-pyridinylsulfanyl (2) C9H7N5O3S 289.26 Enhanced hydrogen bonding, nitro group for redox activity
5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one Thieno-fused ring, dimethyl (5,6) C11H14N2OS2 254.37 Planar fused-ring system, solubility in DMSO/chloroform

Physicochemical Properties

  • Lipophilicity : The propan-2-ylsulfanyl group in the target compound increases logP compared to methylsulfanyl analogs (e.g., 156.21 g/mol derivative) .
  • Solubility: Thieno-fused derivatives (e.g., 5,6-dimethyl analog) exhibit higher solubility in organic solvents like DMSO due to extended π-conjugation .
  • Thermal Stability: Pyrimidinones with electron-withdrawing groups (e.g., nitro in ) show lower thermal stability, as evidenced by decomposition points in differential scanning calorimetry (DSC) studies.

Computational and Spectroscopic Insights

Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that electron-donating groups (e.g., propan-2-ylsulfanyl) stabilize the pyrimidinone ring via hyperconjugation, reducing electrophilicity at the 4-keto position . Multiwfn wavefunction analysis confirms intramolecular charge transfer in nitro-substituted derivatives, correlating with UV-Vis absorption shifts .

Biological Activity

6-Phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features, including a phenyl group at position 6 and a propan-2-ylsulfanyl group at position 2. This compound has garnered attention for its diverse biological activities, which are integral to pharmaceutical research and development.

The molecular formula of this compound is C13H14N2OSC_{13}H_{14}N_{2}OS, with a molecular weight of approximately 246.33 g/mol. The compound exhibits a logP value of 3.49, indicating moderate lipophilicity, which is crucial for its bioavailability and interaction with biological targets .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including as an antiviral, anticancer, and antimicrobial agent. Studies indicate that pyrimidine derivatives like this one can inhibit specific enzymes and interfere with cellular processes.

The mechanism of action is primarily linked to its ability to interact with molecular targets, such as enzymes involved in DNA synthesis and metabolic pathways. For instance, it may inhibit certain kinases or phosphatases, thereby disrupting signaling pathways essential for cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. For example:

Cell Line IC50 (µM) Effect
BxPC-3 (Pancreatic)0.11 - 0.33Significant antiproliferative activity
PC-3 (Prostate)0.11 - 0.17Induction of apoptosis
WI-38 (Normal Fibroblasts)0.27 - 0.65Lower cytotoxicity

These results suggest that the compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it exhibits significant activity against several bacterial strains, making it a potential lead for developing new antimicrobial agents .

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects on BxPC-3 and PC-3 cells, the compound was found to induce apoptosis via inhibition of the AKT-mTOR pathway, which is crucial in cancer cell survival and proliferation .
  • Genotoxicity Assessments : Research employing comet assays indicated that while the compound induces DNA damage in cancer cells, it does not exhibit genotoxic effects on normal human lung fibroblasts (WI-38), underscoring its selective action .

Comparison with Similar Compounds

When compared to other pyrimidine derivatives:

Compound Key Differences Biological Activity
2-ThiouracilLacks phenyl and propan-2-ylsulfanyl groupsLess hydrophobic; lower activity
4-Hydroxy-2-thiopyrimidineContains hydroxyl instead of keto groupDifferent reactivity profile
6-Phenyl-2-methylsulfanyl-1H-pyrimidin-4-oneSimilar structure but different substituentsVaries in steric and electronic properties

This comparison highlights the unique properties of this compound that contribute to its distinct biological activity profiles .

Q & A

Q. What are the optimal synthetic routes for 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidinone core. For example, reacting 6-phenyl-1H-pyrimidin-4-one with propan-2-ylsulfanyl chloride under basic conditions (e.g., NaH in DMF) can introduce the thioether group. Reaction optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation of the sulfanyl group . Purity is confirmed via HPLC and NMR spectroscopy, with recrystallization in ethanol/water mixtures improving yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H and 13C NMR confirm substituent positions and detect impurities. For instance, the sulfanyl proton appears as a singlet near δ 1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths and torsional angles (e.g., C-S bond ~1.8 Å), critical for structural validation .

Q. What are the common chemical reactions involving the sulfanyl group in this compound?

  • Methodological Answer : The sulfanyl group undergoes oxidation to sulfoxides/sulfones under mild oxidizing agents (e.g., H2O2 in acetic acid) or nucleophilic displacement with amines/thiols. Reaction conditions (pH, solvent polarity) must be optimized to avoid pyrimidinone ring degradation .

Advanced Research Questions

Q. How can contradictory computational and experimental data on this compound’s reactivity be resolved?

  • Methodological Answer : Divergent results (e.g., predicted vs. observed reaction pathways) require cross-validation:
  • Hybrid Modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics to refine activation energy estimates.
  • Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., 2-[(4-methylbenzyl)sulfanyl] derivatives) to identify trends .

Q. What strategies optimize regioselectivity in derivatizing the pyrimidinone core?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro at C5) to direct electrophilic attacks to C2 or C6 positions .
  • Catalysis : Use Pd-catalyzed cross-coupling for arylations (e.g., Suzuki-Miyaura) under microwave irradiation (100°C, 30 min) .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence polarization (IC50 determination).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., with 3H-labeled antagonists) quantify affinity (Ki values).
  • Structural Analogs : Compare with 2-[4-(benzylamino)pyrimidin-2-yl]phenol derivatives to infer target selectivity .

Critical Notes

  • Computational models must account for solvent effects and protonation states to avoid artifacts .

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